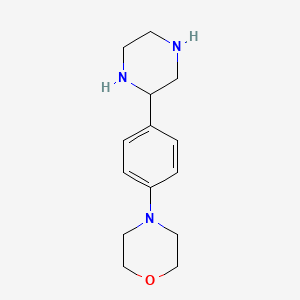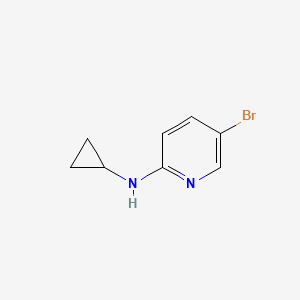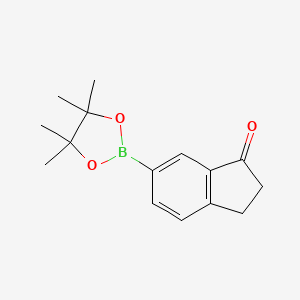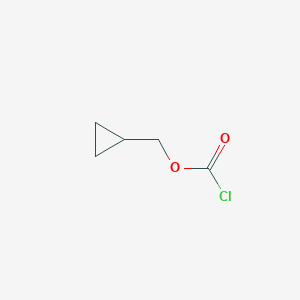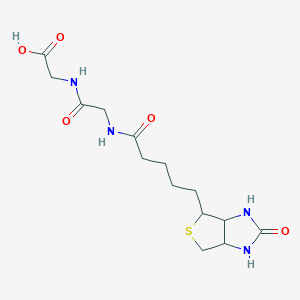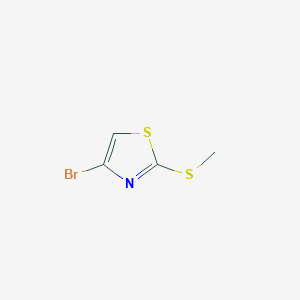
4-ブロモ-2-(メチルチオ)チアゾール
説明
4-Bromo-2-(methylthio)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the fourth position and a methylthio group at the second position. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
作用機序
Target of Action
Thiazoles, including 4-Bromo-2-(methylthio)thiazole, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazoles are known to interact with various biological targets, leading to diverse effects . For instance, some thiazoles bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks .
Biochemical Pathways
Thiazoles are known to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazoles have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .
生化学分析
Biochemical Properties
4-Bromo-2-(methylthio)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 4-Bromo-2-(methylthio)thiazole, have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents . The compound’s interactions with proteins and enzymes often involve binding to active sites, leading to inhibition or modulation of enzymatic activity.
Cellular Effects
4-Bromo-2-(methylthio)thiazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cancer cell growth . Additionally, 4-Bromo-2-(methylthio)thiazole may alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-2-(methylthio)thiazole involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. For instance, 4-Bromo-2-(methylthio)thiazole may inhibit the activity of microbial enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing essential biochemical reactions . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(methylthio)thiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including 4-Bromo-2-(methylthio)thiazole, can degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-(methylthio)thiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At high doses, it may cause toxic or adverse effects. Studies have reported threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . High doses of 4-Bromo-2-(methylthio)thiazole may lead to toxicity, affecting vital organs and systems in animal models.
Metabolic Pathways
4-Bromo-2-(methylthio)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it may inhibit enzymes responsible for the synthesis of essential metabolites, leading to changes in metabolite levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of 4-Bromo-2-(methylthio)thiazole within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Bromo-2-(methylthio)thiazole affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biological effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(methylthio)thiazole typically involves the reaction of 2-methylthio-1,3-thiazole with bromine or a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-(methylthio)thiazole can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, which is crucial for maintaining product quality and minimizing by-products .
化学反応の分析
Types of Reactions: 4-Bromo-2-(methylthio)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The thiazole ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydrothiazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Palladium on carbon catalyst in the presence of hydrogen gas.
Major Products:
Substitution: 2-(Methylthio)-4-aminothiazole, 2-(Methylthio)-4-thiolthiazole.
Oxidation: 2-(Methylsulfinyl)-4-bromothiazole, 2-(Methylsulfonyl)-4-bromothiazole.
Reduction: 2-(Methylthio)-4-bromo-1,3-dihydrothiazole.
類似化合物との比較
4-Bromo-2-(methylthio)thiazole can be compared with other thiazole derivatives to highlight its uniqueness:
2-(Methylthio)thiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-2-(ethylthio)thiazole: The ethylthio group provides different steric and electronic effects compared to the methylthio group.
2-(Methylthio)-4-chlorothiazole:
特性
IUPAC Name |
4-bromo-2-methylsulfanyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS2/c1-7-4-6-3(5)2-8-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCKEBOZMZSIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586014 | |
| Record name | 4-Bromo-2-(methylsulfanyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204513-62-2 | |
| Record name | 4-Bromo-2-(methylthio)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204513-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(methylsulfanyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


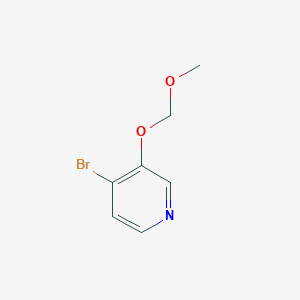

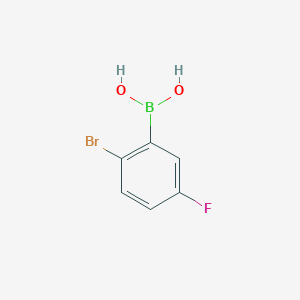
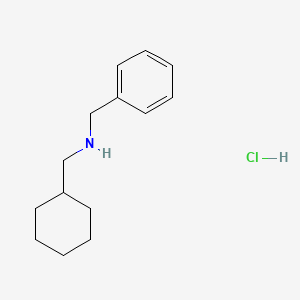


![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)
![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)
